

An In-depth Technical Guide to TLR8 Expression in Human Immune Cells

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Abstract

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, primarily involved in the recognition of single-stranded RNA (ssRNA) from viral and bacterial pathogens. Its expression pattern and signaling outcomes are tightly regulated across different human immune cell populations, making it a key target for immunomodulatory therapeutics. This technical guide provides a comprehensive overview of TLR8 expression in human immune cells, details its signaling pathway, and offers in-depth experimental protocols for its detection and quantification.

Introduction to TLR8

Toll-like receptor 8 is an endosomal pattern recognition receptor (PRR) that plays a pivotal role in the innate immune response to microbial ssRNA.^[1] As a member of the TLR7/8/9 subfamily, it is crucial for initiating inflammatory responses against a variety of pathogens. Upon ligand binding, TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby shaping both innate and adaptive immunity.^{[2][3]} Given its significant role in immune activation, TLR8 is a subject of intense research for the development of vaccine adjuvants, antiviral therapies, and cancer immunotherapies.^[4]

TLR8 Expression Across Human Immune Cells

The expression of TLR8 is predominantly confined to myeloid-lineage cells, with the highest levels observed in monocytes, macrophages, and myeloid dendritic cells (mDCs).[5] Its expression in other immune cell populations, such as lymphocytes and natural killer (NK) cells, is more varied and generally lower.

Quantitative TLR8 Expression Data

The following tables summarize the quantitative expression of TLR8 at both the mRNA and protein levels across various human immune cell types. It is important to note that expression levels can vary depending on the donor, the specific cell subset, and the activation state of the cells.

Table 1: TLR8 mRNA Expression in Human Immune Cells (Relative Quantification)

Immune Cell Type	Relative TLR8 mRNA Expression Level	Reference
Monocytes	High	[5]
Macrophages	High	[1]
Myeloid Dendritic Cells (mDCs)	High	[5]
Neutrophils	Moderate	[5]
Natural Killer (NK) Cells	Low to Moderate	
B Cells	Very Low / Undetectable	[5]
T Cells	Very Low / Undetectable	

Table 2: TLR8 Protein Expression in Human Immune Cells

Immune Cell Type	Method of Detection	Quantitative Measure (Example)	Reference
Monocytes	Flow Cytometry	High Mean Fluorescence Intensity (MFI)	
Macrophages	Western Blot	High band intensity	[1]
Myeloid Dendritic Cells	Flow Cytometry	High Mean Fluorescence Intensity (MFI)	
Neutrophils	Flow Cytometry	Moderate Mean Fluorescence Intensity (MFI)	

The TLR8 Signaling Pathway

TLR8 signaling is initiated upon the recognition of ssRNA within the endosome. This process leads to the activation of downstream transcription factors, primarily NF- κ B and IRF5, culminating in the production of a host of inflammatory mediators.[1][6]

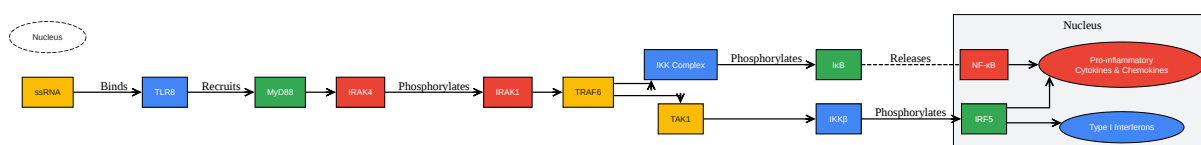
TLR8 Signaling Cascade

The TLR8 signaling pathway is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The key steps are as follows:

- **Ligand Recognition:** TLR8 recognizes ssRNA degradation products within the endolysosome.
- **Dimerization and MyD88 Recruitment:** Upon ligand binding, TLR8 dimerizes and recruits the MyD88 adaptor protein.
- **Myddosome Formation:** MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, IRAK4 and IRAK1, to form a complex known as the Myddosome.[1]

- **Activation of TRAF6:** The activated IRAK complex then associates with and activates TNF receptor-associated factor 6 (TRAF6).
- **Downstream Kinase Activation:** TRAF6 acts as a scaffold to activate downstream kinase cascades, including the I κ B kinase (IKK) complex and mitogen-activated protein kinases (MAPKs).
- **Transcription Factor Activation:** The IKK complex phosphorylates the inhibitor of NF- κ B (I κ B), leading to its degradation and the subsequent nuclear translocation of NF- κ B. Concurrently, a TAK1-IKK β -dependent pathway leads to the phosphorylation and activation of interferon regulatory factor 5 (IRF5).^[7]
- **Gene Expression:** In the nucleus, activated NF- κ B and IRF5 drive the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-12), chemokines, and type I interferons (e.g., IFN- β).^[1]

Signaling Pathway Diagram



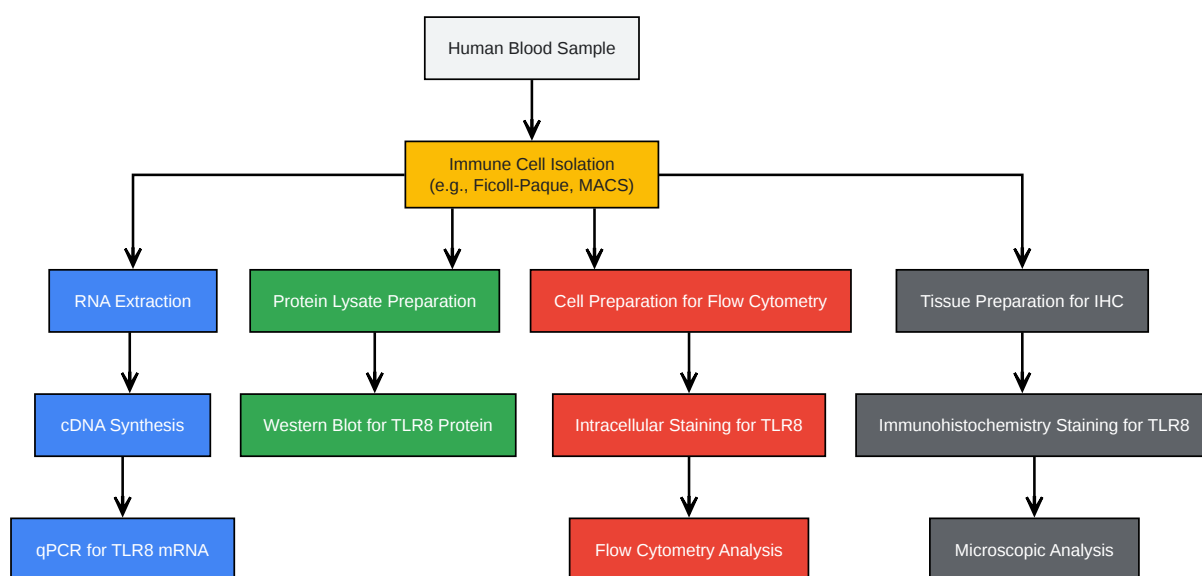
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Figure 1. TLR8 Signaling Pathway.

Experimental Protocols for TLR8 Detection and Quantification

Accurate measurement of TLR8 expression is crucial for understanding its role in health and disease. The following sections provide detailed protocols for the most common techniques used to quantify TLR8 at the mRNA and protein levels.

Experimental Workflow Overview



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Figure 2. Experimental Workflow for TLR8 Analysis.

Quantitative Real-Time PCR (qPCR) for TLR8 mRNA

Objective: To quantify the relative or absolute expression of TLR8 mRNA in isolated human immune cells.

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Human TLR8 specific primers (Forward and Reverse)
- Reference gene primers (e.g., GAPDH, ACTB)
- Nuclease-free water
- qPCR instrument

Protocol:

- RNA Extraction: Isolate total RNA from at least 1×10^6 immune cells according to the manufacturer's protocol of the chosen RNA extraction kit.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
- cDNA Synthesis: Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit following the manufacturer's instructions.
- qPCR Reaction Setup:
 - Prepare a master mix containing the qPCR master mix, forward and reverse primers for TLR8 or a reference gene (final concentration of 200-500 nM each), and nuclease-free water.
 - Add the master mix to qPCR plate wells.
 - Add 1-2 μ l of diluted cDNA (typically a 1:10 dilution) to each well.
 - Include no-template controls (NTC) for each primer set.
- qPCR Cycling Conditions (example for a 2-step protocol):

- Initial denaturation: 95°C for 2 minutes.
- 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Melt curve analysis: 65°C to 95°C with a 0.5°C increment.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for TLR8 and the reference gene.
 - Calculate the relative expression of TLR8 using the $\Delta\Delta C_t$ method.[\[1\]](#)

Western Blot for TLR8 Protein

Objective: To detect and semi-quantify the expression of TLR8 protein in human immune cell lysates.

Materials:

- RIPA or similar lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against human TLR8
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Lysate Preparation:
 - Lyse 5-10 x 10⁶ cells in 100-200 µl of ice-cold lysis buffer.
 - Incubate on ice for 30 minutes with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate).
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-TLR8 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Data Analysis: Perform densitometry analysis on the bands corresponding to TLR8 and a loading control (e.g., β -actin or GAPDH) to semi-quantify protein expression.

Flow Cytometry for Intracellular TLR8

Objective: To identify and quantify the percentage of cells expressing intracellular TLR8 and the relative amount of TLR8 per cell.

Materials:

- FACS tubes
- Cell staining buffer (e.g., PBS with 2% FBS)
- Fixation/Permeabilization buffer kit (e.g., BD Cytotfix/Cytoperm™)
- Fluorochrome-conjugated primary antibody against human TLR8
- Isotype control antibody
- Cell surface marker antibodies (e.g., anti-CD14 for monocytes)
- Flow cytometer

Protocol:

- Cell Preparation: Prepare a single-cell suspension of at least 1×10^6 cells per sample in FACS tubes.
- Surface Staining (Optional): If co-staining for surface markers, incubate cells with fluorochrome-conjugated antibodies against surface antigens for 20-30 minutes at 4°C in the dark. Wash the cells with cell staining buffer.

- Fixation and Permeabilization:
 - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the cells with permeabilization/wash buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in permeabilization/wash buffer containing the fluorochrome-conjugated anti-TLR8 antibody or the isotype control.
 - Incubate for 30-45 minutes at room temperature in the dark.
- Washing: Wash the cells twice with permeabilization/wash buffer.
- Acquisition: Resuspend the cells in cell staining buffer and acquire the data on a flow cytometer.
- Data Analysis:
 - Gate on the cell population of interest based on forward and side scatter, and surface marker expression.
 - Determine the percentage of TLR8-positive cells and the Mean Fluorescence Intensity (MFI) of TLR8 staining compared to the isotype control.

Immunohistochemistry (IHC) for TLR8

Objective: To visualize the expression and localization of TLR8 protein in human tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., lymph node, spleen)
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

- Hydrogen peroxide solution (to block endogenous peroxidases)
- Blocking solution (e.g., normal goat serum)
- Primary antibody against human TLR8
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium
- Microscope

Protocol:

- Deparaffinization and Rehydration:
 - Incubate slides in xylene to remove paraffin.
 - Rehydrate the tissue sections through a graded series of ethanol to water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or pressure cooker).
 - Allow the slides to cool to room temperature.
- Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.
- Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution.

- **Primary Antibody Incubation:** Incubate the sections with the primary anti-TLR8 antibody overnight at 4°C in a humidified chamber.
- **Secondary Antibody Incubation:** Incubate the sections with a biotinylated secondary antibody.
- **Signal Amplification:** Incubate the sections with a streptavidin-HRP conjugate.
- **Chromogenic Detection:** Apply the DAB substrate-chromogen solution and incubate until the desired brown color develops.
- **Counterstaining:** Lightly counterstain the sections with hematoxylin.
- **Dehydration and Mounting:**
 - Dehydrate the sections through a graded ethanol series and xylene.
 - Mount a coverslip on the slides using a permanent mounting medium.
- **Microscopic Analysis:** Examine the slides under a light microscope to assess the staining intensity and localization of TLR8.

Conclusion

TLR8 is a key player in the innate immune response to viral and bacterial ssRNA, with its expression being most prominent in myeloid cells. The differential expression of TLR8 across immune cell populations underscores its specialized role in orchestrating immune responses. The detailed protocols provided in this guide offer a robust framework for researchers to accurately quantify and localize TLR8, thereby facilitating a deeper understanding of its function in health and disease and aiding in the development of novel immunomodulatory therapies.

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